allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core fused with a substituted phenyl ring and an allyl ester group. The iodine atom at the 4-position of the phenyl ring contributes to its high molecular weight and distinct electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The allyl ester moiety enhances reactivity, enabling participation in nucleophilic substitution or hydrolysis reactions.
Properties
CAS No. |
617697-13-9 |
|---|---|
Molecular Formula |
C18H17IN2O3S |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
prop-2-enyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H17IN2O3S/c1-3-9-24-17(23)15-11(2)20-18-21(14(22)8-10-25-18)16(15)12-4-6-13(19)7-5-12/h3-7,16H,1,8-10H2,2H3 |
InChI Key |
XJVSSAJLTIHQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimido[2,1-b][1,3]thiazine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the iodophenyl group: This can be achieved through electrophilic substitution reactions using iodine and suitable catalysts.
Attachment of the allyl group: This step often involves allylation reactions using allyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition: The allyl group can participate in addition reactions, such as hydroboration or epoxidation, to form new products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
Scientific Research Applications
Allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodophenyl group may enhance its binding affinity, while the allyl group can participate in covalent bonding with target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on iodine’s atomic mass (126.90 g/mol).
Key Comparative Insights
Substituent Effects on Reactivity Iodo vs. Methoxy/Chloro/Bromo: The iodine atom in the target compound increases electrophilicity at the aryl ring compared to methoxy (electron-donating) or chloro/bromo (moderately electron-withdrawing) groups. Allyl Ester vs. Ethyl/Methyl Esters: The allyl ester in the target compound is more reactive toward hydrolysis or nucleophilic substitution than ethyl or methyl esters due to resonance stabilization of intermediates .
Structural Modifications and Applications Methylthio and Cyano Groups (–4): The methylthio group in the oxazine derivative acts as a leaving group, facilitating nucleophilic substitutions. The adjacent cyano group enables cyclization, forming polycyclic structures useful in drug discovery . Alkoxy Substituents (): Ethoxy and propoxy groups in alkoxyaryl derivatives improve lipid solubility, which may enhance blood-brain barrier penetration in pharmaceuticals .
Spectroscopic and Physical Properties
- Iodine’s Impact : The iodine atom in the target compound would cause distinct downfield shifts in ¹³C-NMR (C-I coupling ~150–200 ppm) and characteristic IR stretches (C-I ~500 cm⁻¹). Its mass spectrum would show a prominent M⁺-I peak .
- Methoxy vs. Halogen : Methoxy derivatives exhibit strong UV absorption due to the aromatic π→π* transition, while halogenated analogs show weaker absorption but distinct mass fragmentation patterns .
Biological Activity
Allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 442.31 g/mol. Its structure features a pyrimido-thiazine core with an iodophenyl substituent that is hypothesized to enhance its lipophilicity and cellular uptake.
Biological Activity Overview
Preliminary studies suggest that compounds similar to allyl 6-(4-iodophenyl)-8-methyl have demonstrated various biological activities, including:
- Antimicrobial Activity : The presence of the iodophenyl group may contribute to enhanced antimicrobial properties.
- Antifungal Properties : Compounds in this structural class have shown efficacy against fungal pathogens.
- Anticancer Effects : Research indicates potential anticancer activity through mechanisms such as enzyme inhibition and interference with cellular proliferation pathways.
The biological activity of allyl 6-(4-iodophenyl)-8-methyl can be attributed to its interaction with key biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, binding to active sites can block enzyme activity and alter cellular signaling pathways.
- Cellular Uptake : The lipophilic nature of the iodophenyl group may facilitate better absorption into cells, enhancing the compound's efficacy against various biological targets.
Comparative Analysis with Related Compounds
A comparison of allyl 6-(4-iodophenyl)-8-methyl with structurally related compounds highlights the importance of substituent variations on biological activity:
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| Ethyl 6-(4-fluorophenyl)-8-methyl | Fluorinated phenyl | Enhanced stability and bioactivity |
| Allyl 6-(2-bromophenyl)-8-methyl | Brominated phenyl | Altered activity profile |
| Allyl 6-(3-fluorophenyl)-8-methyl | Fluorinated at different position | Potential for altered pharmacokinetics |
These variations illustrate how substituents can significantly impact the compound's biological properties.
Case Study 1: Anticancer Activity
A study examining the anticancer properties of pyrimido-thiazine derivatives found that allyl 6-(4-iodophenyl)-8-methyl inhibited cancer cell growth in vitro. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes, leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
Research on a series of thiazine derivatives demonstrated that allyl 6-(4-iodophenyl)-8-methyl exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
